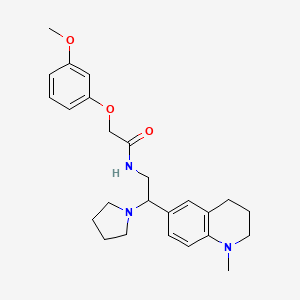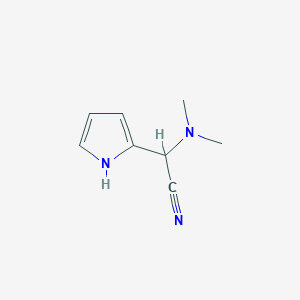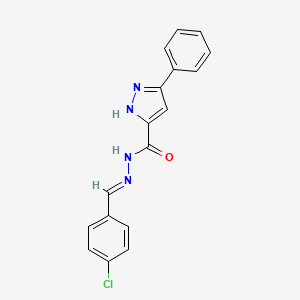![molecular formula C21H19N5O4 B2526048 6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile CAS No. 946387-13-9](/img/structure/B2526048.png)
6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Heterocyclic Transformations
Pyrimidine derivatives have been synthesized through reactions involving thiazol, pyrazolin, or pyridine carbonitriles, leading to compounds with potential biocidal properties, including antifungal and antibacterial activities (Youssef & Omar, 2007). These synthetic pathways often involve multi-component reactions or microwave-assisted methods for efficiency and yield improvement (Divate & Dhongade-Desai, 2014).
Antimicrobial and Anti-inflammatory Applications
Novel pyrimidine derivatives exhibit significant antimicrobial activities against a range of bacteria and fungi, highlighting their potential as therapeutic agents in combating infectious diseases. Some compounds have shown promising results as anticonvulsant agents as well, demonstrating the diverse pharmacological applications of pyrimidine derivatives (Rostamizadeh et al., 2013). Additionally, certain pyrimidine derivatives have been evaluated for their anti-inflammatory activity, further underscoring the medicinal chemistry relevance of these compounds (El-Dean et al., 2016).
Chemical Characterization and Potential Uses
Characterization and Modification
The structural characterization of these compounds, involving IR, NMR, and mass spectrometry, lays the groundwork for understanding their chemical properties and potential modifications to enhance their biological activities. This detailed characterization is crucial for the development of novel compounds with improved efficacy and specificity (Bhat & Begum, 2021).
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of pyrimidine derivatives with biological targets, providing insights into their mechanism of action at the molecular level. This approach helps in the design of compounds with targeted biological activities, facilitating the development of new drugs (Holam et al., 2022).
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its biological activity, and assessing its safety and environmental impact. Such studies could help to determine its potential applications in areas like medicinal chemistry .
Mechanism of Action
Indole Derivatives
The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Trimethoxyphenyl (TMP) Functional Group
Compounds with the TMP functional group have been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation .
Properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-28-16-9-13(10-17(29-2)19(16)30-3)12-24-18-15(11-22)25-21(27)26(20(18)23)14-7-5-4-6-8-14/h4-10,12H,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMOHFOYVAZAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2525966.png)
![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2525967.png)
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)

![(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2525981.png)

![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)



